molecular formula C8H13F3O B13712883 2-Cyclopentyl-1,1,1-trifluoro-2-propanol

2-Cyclopentyl-1,1,1-trifluoro-2-propanol

Cat. No.: B13712883
M. Wt: 182.18 g/mol
InChI Key: PHTLESUHKPGVFJ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,1,1-trifluoro-2-propanol is a chemical reagent designed for research applications. It features a cyclopentyl group and a trifluoromethyl group on the same carbon center, a structure that is of significant interest in advanced chemical synthesis. Incorporating a trifluoromethyl group is a established strategy in medicinal chemistry, as this moiety can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity . Compounds with a trifluoromethyl group are widely utilized in the development of pharmaceuticals and agrochemicals . The unique steric and electronic properties of this reagent make it a valuable building block for constructing complex molecules, potentially for use in catalysis, materials science, and as a precursor in the synthesis of biologically active compounds. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

2-cyclopentyl-1,1,1-trifluoropropan-2-ol

InChI

InChI=1S/C8H13F3O/c1-7(12,8(9,10)11)6-4-2-3-5-6/h6,12H,2-5H2,1H3

InChI Key

PHTLESUHKPGVFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCC1)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol typically involves the reaction of cyclopentylmagnesium bromide with 1,1,1-trifluoroacetone. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopentylmagnesium bromide+1,1,1-trifluoroacetoneThis compound\text{Cyclopentylmagnesium bromide} + \text{1,1,1-trifluoroacetone} \rightarrow \text{this compound} Cyclopentylmagnesium bromide+1,1,1-trifluoroacetone→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, distillation, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Cyclopentyl-1,1,1-trifluoro-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table highlights key structural variations and molecular properties of 2-Cyclopentyl-1,1,1-trifluoro-2-propanol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₈H₁₃F₃O 182.19 (estimated) Cyclopentyl, trifluoromethyl Not provided
1,1,1-Trifluoro-2-propanol C₃H₅F₃O 114.07 Trifluoromethyl 374-01-6
2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol C₁₁H₁₄N₂O₃ 222.24 2-Aminophenyl, trifluoromethyl 1535978-10-9
3-(Cycloheptylamino)-1,1,1-trifluoro-2-propanol C₁₀H₁₈F₃NO 225.25 Cycloheptylamino, trifluoromethyl 478050-28-1
1-Cyclopropyl-2,2,2-trifluoroethan-1-ol C₅H₇F₃O 140.11 Cyclopropyl, trifluoromethyl 1993-77-7
1-Methylcyclopentanol C₆H₁₂O 100.16 Methyl, cyclopentyl 1462-03-9

Key Observations :

  • The cyclopentyl group in the target compound increases molecular weight and steric bulk compared to smaller analogs like 1,1,1-Trifluoro-2-propanol (114.07 g/mol) .
  • 1-Cyclopropyl-2,2,2-trifluoroethan-1-ol has a smaller cyclic substituent (cyclopropane), reducing molecular weight (140.11 g/mol) and likely increasing volatility .

Physical Properties

Vapor Pressure and Volatility
  • 1,1,1-Trifluoro-2-propanol exhibits higher volatility, with vapor pressures ranging from 11.28 kPa at 303.10 K to 202.64 kPa at 366.29 K .
  • The cyclopentyl group in the target compound is expected to reduce vapor pressure significantly due to increased molecular weight and steric hindrance.
  • 1-Methylcyclopentanol (non-fluorinated analog) has a lower molecular weight (100.16 g/mol) but comparable cyclopentyl bulk, suggesting intermediate volatility .
Solubility and Polarity
  • The trifluoromethyl group enhances polarity but reduces water solubility due to strong C-F bonds. Cyclic substituents (e.g., cyclopentyl, cycloheptyl) further decrease hydrophilicity.
  • 2-(2-Aminophenyl)-1,1,1-trifluoro-2-propanol may exhibit improved solubility in polar aprotic solvents due to its aromatic amine group .

Biological Activity

2-Cyclopentyl-1,1,1-trifluoro-2-propanol is a fluorinated alcohol that has garnered interest due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can affect their pharmacokinetic properties and biological interactions.

PropertyValue
Molecular Formula C8H13F3O
Molecular Weight 196.19 g/mol
IUPAC Name This compound
Canonical SMILES CC(C(C1CCCCC1)F)(F)F

The biological activity of this compound may involve interactions with specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity towards target biomolecules. Preliminary studies suggest that the compound may modulate various signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. For instance, studies have shown that similar fluorinated alcohols can inhibit the growth of various bacteria and fungi by disrupting cellular membranes or interfering with metabolic pathways.

Anticancer Potential

Recent investigations into fluorinated compounds have highlighted their potential in cancer therapy. The ability of this compound to induce apoptosis in cancer cell lines has been observed in vitro. This effect may be attributed to the compound's ability to interact with cellular signaling pathways involved in cell survival and death.

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
    • Findings : IC50 values ranged from 10 µM to 30 µM across different cell lines.
  • Antimicrobial Efficacy Testing
    • Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Results : The compound demonstrated significant inhibition zones (≥15 mm) at concentrations above 50 µg/mL.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic application. Key parameters include:

  • Absorption : High lipophilicity suggests good absorption through biological membranes.
  • Distribution : The trifluoromethyl group may facilitate distribution across blood-brain barriers.
  • Metabolism : Initial studies indicate metabolic stability due to the presence of fluorine atoms, which can resist enzymatic degradation.
  • Excretion : Predicted renal excretion based on molecular size and polarity.

Q & A

Q. What are the common synthetic routes for preparing 2-Cyclopentyl-1,1,1-trifluoro-2-propanol, and what reaction conditions optimize yield?

Answer: The synthesis typically involves nucleophilic addition of cyclopentanol to trifluoroacetone under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization.
    Yield optimization requires monitoring by TLC or HPLC to isolate intermediates and minimize decomposition of the trifluoromethyl group .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies trifluoromethyl shifts (~-70 ppm), while ¹H NMR resolves cyclopentyl protons (δ 1.5–2.5 ppm).
  • FTIR : Confirms hydroxyl (3300–3500 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ and fragmentation patterns.
  • HPLC : Assesses purity (>98% for biological assays) .

Q. What are the primary applications of this compound in foundational chemistry research?

Answer:

  • Building Block : Used to synthesize fluorinated analogs for drug discovery (e.g., antiviral or anticancer agents).
  • Solvent Studies : Explored in green chemistry for its low toxicity and high polarity.
  • Material Science : Modifies polymer hydrophobicity via trifluoromethyl incorporation .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, given the compound’s chiral center?

Answer:

  • Chiral Catalysts : Use of (-)-Sparteine or BINOL derivatives to induce enantioselectivity during cyclopentanol addition.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Pairing with chiral acids (e.g., tartaric acid) for separation .

Q. What methodologies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values)?

Answer:

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
  • Impurity Profiling : Quantify byproducts (e.g., cyclopentyl dehydration products) via LC-MS.
  • Docking Studies : Compare binding modes in computational models to explain discrepancies (e.g., protein conformational flexibility) .

Q. How can reaction mechanisms for trifluoromethyl group stability under varying pH conditions be elucidated?

Answer:

  • Kinetic Isotope Effects : Use deuterated solvents to probe rate-determining steps in acid/base-mediated decomposition.
  • DFT Calculations : Model transition states for C-F bond cleavage under acidic (H₃O⁺) or basic (OH⁻) conditions.
  • In Situ Raman Spectroscopy : Monitor real-time degradation pathways in aqueous buffers .

Q. What advanced applications leverage the compound’s fluorinated and bulky cyclopentyl groups?

Answer:

  • Enzyme Inhibition : The trifluoromethyl group mimics carbonyl moieties in serine hydrolase active sites, while the cyclopentyl group enhances hydrophobic binding.
  • Fluorescent Probes : Conjugation with BODIPY dyes for live-cell imaging, exploiting fluorine’s electronegativity to tune emission wavelengths.
  • Supramolecular Chemistry : Acts as a steric-directing group in host-guest systems (e.g., cyclodextrin inclusion studies) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic Addition65–7595NaOH, DMF, 50°C
Chiral Resolution40–5099 (ee >90)Lipase PS-30, pH 7.5
Continuous Flow Reactor8598Microchannel, 60°C, 2 bar

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey Peaks/FeaturesDiagnostic Use
¹⁹F NMRδ -70.2 (CF₃)Confirms trifluoromethyl group
FTIR1120 cm⁻¹ (C-F), 3450 cm⁻¹ (-OH)Functional group analysis
HRMS (ESI+)[M+H]⁺ m/z 212.0912 (calc. 212.0915)Molecular formula validation

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